2-Bromo-5-(pyridin-2-yl)oxazole
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Overview
Description
2-Bromo-5-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. It is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-2-yl)oxazole typically involves the bromination of 5-(pyridin-2-yl)oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles .
Scientific Research Applications
2-Bromo-5-(pyridin-2-yl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyridin-2-yl)oxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(pyridin-4-yl)oxazole
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole
- 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine
Uniqueness
2-Bromo-5-(pyridin-2-yl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and pyridine moieties makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-bromo-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
InChI Key |
PQMOEEXNSDIFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)Br |
Origin of Product |
United States |
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